2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride
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Overview
Description
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a piperazine ring at the 6-position of the purine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropurine.
Nucleophilic Substitution: The 2-chloropurine undergoes a nucleophilic substitution reaction with piperazine. This step is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the purine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various purine derivatives, which are important in medicinal chemistry and drug discovery.
Biology: The compound is used in biochemical studies to investigate the role of purine derivatives in cellular processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the purine core allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride
- 2-chloro-6-fluorobenzaldehyde
- 2-chloro-6-(piperazin-1-yl)benzothiophene
Uniqueness
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is unique due to its specific structure, which combines the purine core with a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. The presence of the chlorine atom at the 2-position further enhances its reactivity and potential for derivatization.
Properties
IUPAC Name |
2-chloro-6-piperazin-1-yl-7H-purine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN6.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIUWQFAERMNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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